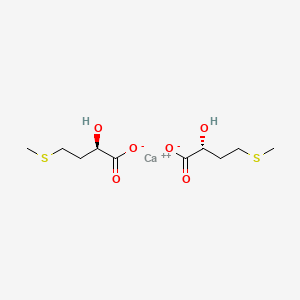

Calcium bis((R)-2-hydroxy-4-(methylthio)butyrate)

描述

Calcium bis((R)-2-hydroxy-4-(methylthio)butyrate) (CAS: 4857-44-7), commonly referred to as hydroxy methionine calcium, is a methionine analog used primarily in ruminant nutrition to bypass ruminal degradation and enhance metabolizable methionine supply. Methionine is a critical limiting amino acid for milk protein synthesis in dairy cows and growth in beef cattle . This compound is a calcium salt of 2-hydroxy-4-(methylthio)butyric acid (HMTBa), designed to partially resist ruminal degradation. Approximately 50% of its isopropyl ester form (HMBi) is absorbed directly through the rumen wall as HMTBa and converted to methionine in the liver, while the remaining 50% is hydrolyzed by rumen microbes to support microbial protein synthesis .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Calcium bis(®-2-hydroxy-4-(methylthio)butyrate) typically involves the reaction of ®-2-hydroxy-4-(methylthio)butyric acid with a calcium source, such as calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using large reactors where the reactants are mixed under controlled conditions. The reaction mixture is then subjected to filtration to remove any impurities, followed by drying to obtain the final product in a pure form.

化学反应分析

Types of Reactions

Calcium bis(®-2-hydroxy-4-(methylthio)butyrate) can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of esters or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Acid chlorides or alkyl halides are typical reagents for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Various reduced derivatives of the original compound.

Substitution: Esters and ethers of the original compound.

科学研究应用

Animal Nutrition

Feed Additive

Calcium bis((R)-2-hydroxy-4-(methylthio)butyrate) is primarily utilized as a feed additive in livestock. It enhances nutrient absorption and promotes overall health and growth in animals. Research indicates that the compound can improve feed efficiency and animal performance by providing a bioavailable source of calcium and sulfur .

Case Study: Poultry Growth Performance

A study conducted on broiler chickens demonstrated that incorporating calcium bis((R)-2-hydroxy-4-(methylthio)butyrate) into their diet resulted in a significant increase in weight gain and feed conversion ratio compared to control groups. The compound was found to enhance the absorption of essential nutrients, thereby improving overall growth performance .

Pharmaceuticals

Dietary Supplements

In the pharmaceutical industry, this compound is formulated into dietary supplements aimed at improving bone health and muscle function. Its unique structure allows for enhanced bioavailability of calcium, making it valuable for individuals requiring additional calcium intake .

Case Study: Osteoporosis Management

Clinical trials have shown that supplements containing calcium bis((R)-2-hydroxy-4-(methylthio)butyrate) can positively impact bone mineral density in postmenopausal women at risk for osteoporosis. Participants taking these supplements exhibited improved bone health markers compared to those receiving placebo treatments .

Agricultural Applications

Plant Growth Promotion

Research has indicated that calcium bis((R)-2-hydroxy-4-(methylthio)butyrate) can enhance plant growth and stress resistance. Its application in agriculture contributes to sustainable farming practices by promoting healthier crops with better yields .

| Application Area | Effects |

|---|---|

| Plant Growth | Enhanced root development and nutrient uptake |

| Stress Resistance | Improved tolerance to drought and salinity |

Case Study: Crop Yield Improvement

Field trials with crops such as tomatoes and peppers showed that the application of calcium bis((R)-2-hydroxy-4-(methylthio)butyrate led to a measurable increase in yield and fruit quality, attributed to improved nutrient absorption and stress resilience .

Food Industry

Nutritional Supplements

In the food sector, this compound is used as a nutritional supplement for fortifying food products with calcium. It is particularly beneficial for products targeting specific dietary needs, such as those designed for elderly populations or individuals with lactose intolerance .

| Food Product Type | Calcium Content (mg/serving) |

|---|---|

| Fortified Juices | 200 |

| Nutritional Bars | 300 |

Research Applications

Calcium bis((R)-2-hydroxy-4-(methylthio)butyrate) serves as a valuable tool in biochemical research to study metabolic pathways involving sulfur-containing compounds. Its ability to dissociate in aqueous solutions allows researchers to investigate its effects on cellular processes and metabolic enzymes .

Case Study: Metabolic Pathway Investigation

In studies examining metabolic pathways, researchers utilized this compound to explore its influence on oxidative stress markers in cellular models. Results indicated potential antioxidant properties linked to the methylthio group present in its structure, suggesting further applications in health-related research .

作用机制

The compound exerts its effects primarily through its role in protein metabolism. It enhances protein synthesis by providing a source of methionine, an essential amino acid. Additionally, it reduces muscle breakdown by inhibiting proteolytic pathways. The molecular targets include enzymes involved in protein synthesis and degradation, as well as signaling pathways that regulate muscle growth and repair.

相似化合物的比较

DL-Methionine

- Bioavailability : DL-Methionine is susceptible to rapid ruminal degradation (~70–90%), reducing its post-ruminal availability . In contrast, hydroxy methionine calcium exhibits partial rumen stability, with ~50% bypassing degradation .

- Hydroxy methionine calcium, however, increases cellulolytic bacteria (e.g., Lachnospiraceae) and reduces Bacteroidetes, improving fiber digestion and volatile fatty acid (VFA) profiles .

- Production Performance : In dairy cows, hydroxy methionine calcium supplementation increases milk protein yield by 4–6% compared to DL-methionine, which shows marginal effects .

HMBi (Isopropyl Ester of HMTBa)

- Metabolic Pathways : HMBi is hydrolyzed to HMTBa in the rumen, with 50% absorbed directly. Hydroxy methionine calcium, as a pre-metabolized salt, bypasses this step, offering faster hepatic conversion to methionine .

- Growth Performance : In finishing beef cattle, HMBi at 30 g/d linearly increases average daily gain (ADG) by 12% and reduces feed conversion ratio (FCR) by 8% . Hydroxy methionine calcium shows comparable ADG improvements but with greater consistency in blood urea nitrogen (BUN) reduction, indicating superior nitrogen utilization .

- Microbial Modulation: Both compounds enhance Firmicutes/Bacteroidetes ratios, but hydroxy methionine calcium uniquely upregulates Christensenellaceae and Ruminococcaceae, linked to amino acid and lipid metabolism .

Liquid HMTBa (2-Hydroxy-4-(methylthio)butanoic Acid)

- Ruminal Stability : Liquid HMTBa is ~30–40% rumen-stable, lower than hydroxy methionine calcium (~50%) .

- Cecal Fermentation : HMTBa supplementation reduces cecal ammonia-N by 15% and valerate by 20%, while hydroxy methionine calcium further lowers propionate and total VFA concentrations, indicating divergent microbial modulation .

- Antioxidant Effects : Hydroxy methionine calcium improves plasma glutathione levels by 18% in ewes, surpassing HMTBa’s antioxidant efficacy .

Data Tables

Table 1: Comparative Effects on Rumen and Production Parameters

| Parameter | Hydroxy Methionine Calcium | HMBi | DL-Methionine |

|---|---|---|---|

| Rumen Stability (%) | 50 | 50 (as HMTBa) | 10–30 |

| ADG Increase (%) | 10–12 | 12 | 3–5 |

| Milk Protein Yield (%) | 4–6 | 3–4 | 1–2 |

| Firmicutes/Bacteroidetes | +20% | +15% | No change |

| BUN Reduction (%) | 18–22 | 12–15 | 5–8 |

Table 2: Microbial Taxa Modulated by Hydroxy Methionine Calcium

| Taxon | Abundance Change | Metabolic Role |

|---|---|---|

| Lachnospiraceae | ↑ 25% | Fiber degradation, acetate production |

| Christensenellaceae | ↑ 18% | Amino acid metabolism |

| Bacteroidaceae | ↓ 15% | Reduced ammonia production |

| Ruminococcaceae_UCG-013 | ↑ 30% | Lipid metabolism |

Key Research Findings

Growth Performance : In Angus steers, hydroxy methionine calcium at 30 g/d increased ADG by 12% (1.45 kg/d vs. 1.29 kg/d in controls) and reduced FCR by 8% (5.7 vs. 6.2) .

Blood Metabolites : Plasma BUN decreased by 22% in the 30 g/d group, indicating enhanced nitrogen efficiency .

Microbial Pathways : PICRUSt analysis revealed upregulation of valine, leucine, and cysteine biosynthesis pathways (+35%) and downregulation of VFA degradation (−20%) in the rumen .

Comparative Efficacy : Hydroxy methionine calcium outperformed HMBi in improving antioxidant status (e.g., glutathione +18% vs. +12%) and milk fat yield (+5% vs. +3%) .

生物活性

Calcium bis((R)-2-hydroxy-4-(methylthio)butyrate), also known as calcium 2-hydroxy-4-(methylthio)butanoate, is a compound derived from the amino acid methionine. It is recognized for its biological significance, particularly in the context of metabolism and potential therapeutic applications. This article explores its biological activity, including its effects on various physiological processes, its metabolic pathways, and relevant research findings.

- Chemical Formula : C10H18CaO6S2

- Molecular Weight : 338.45 g/mol

- CAS Number : 71597-86-9

Calcium bis((R)-2-hydroxy-4-(methylthio)butyrate) is primarily known for its role as a metabolite that influences protein metabolism and muscle health. It acts as a precursor to β-hydroxy β-methylbutyrate (HMB), which has been extensively studied for its anabolic effects on muscle tissue. HMB is known to reduce muscle protein breakdown and promote muscle recovery, particularly in populations at risk of muscle wasting, such as the elderly or those undergoing severe stress due to illness or injury.

Biological Effects

- Muscle Preservation and Growth :

- Immune Function :

-

Metabolic Pathways :

- The metabolism of calcium bis((R)-2-hydroxy-4-(methylthio)butyrate) involves its conversion into HMB, which plays a critical role in lipid metabolism and energy production. In lactating dairy cows, studies have demonstrated the compound's impact on amino acid absorption and overall metabolic kinetics, suggesting a beneficial role in energy balance during lactation .

Case Studies

-

Study on Lactating Dairy Cows :

A study published in the Journal of Dairy Science investigated the metabolic kinetics of 2-hydroxy-4-(methylthio)butanoate in lactating cows. The results indicated significant alterations in portal plasma flow and amino acid net appearance, suggesting enhanced nutrient utilization during lactation . -

Fish Immunology Study :

In a controlled experiment with juvenile Jian carp, varying levels of dietary methionine hydroxy analogue were administered. The findings revealed that higher concentrations improved immune parameters and antioxidant defenses significantly over the control group .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What analytical methods are recommended for quantifying Calcium bis((R)-2-hydroxy-4-(methylthio)butyrate) in biological matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS/MS) is widely used for quantification. For instance, studies on ruminal metabolism employ reverse-phase HPLC with derivatization (e.g., using o-phthaldialdehyde) to enhance sensitivity for detecting methionine analogs . Calibration curves should be validated using isotopically labeled internal standards (e.g., deuterated HMBi) to account for matrix effects in complex samples like plasma or ruminal fluid.

Q. How is the stereochemical purity of (R)-enantiomers validated in Calcium bis((R)-2-hydroxy-4-(methylthio)butyrate) synthesis?

Methodological Answer: Chiral chromatography (e.g., chiral stationary phases like cellulose tris(3,5-dimethylphenylcarbamate)) paired with polarimetric detection ensures enantiomeric purity. X-ray crystallography or nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., europium complexes) can confirm absolute configuration . For industrial-grade synthesis, optical rotation measurements (e.g., [α]D values) are routinely compared to reference standards.

Q. What are the critical factors influencing the stability of Calcium bis((R)-2-hydroxy-4-(methylthio)butyrate) under experimental storage conditions?

Methodological Answer: Stability is pH- and temperature-dependent. The compound degrades in acidic conditions (pH < 4) via hydrolysis of the ester bond, releasing free 2-hydroxy-4-(methylthio)butyric acid (HMB). Storage at 4°C in anhydrous, inert atmospheres (e.g., nitrogen) minimizes oxidation of the methylthio group. Accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended for long-term storage protocols .

Advanced Research Questions

Q. How does Calcium bis((R)-2-hydroxy-4-(methylthio)butyrate) modulate ruminal microbial communities, and what experimental designs best capture these dynamics?

Methodological Answer: HMBi supplementation alters ruminal Firmicutes/Bacteroidetes ratios and enhances cellulolytic bacteria (e.g., Lachnospiraceae, Ruminococcus_1), as shown via 16S rRNA sequencing and PICRUSt-based metabolic pathway analysis . To study these effects, use a randomized block design with isonitrogenous diets, varying HMBi doses (e.g., 0, 15, 30 g/d in cattle trials). Pair in vivo trials with in vitro continuous culture systems (e.g., dual-flow fermenters) to isolate microbial responses from host metabolism .

Q. What mechanisms explain contradictory findings on volatile fatty acid (VFA) production in response to HMBi supplementation?

Methodological Answer: Discrepancies arise from dose-dependent effects and microbial adaptation. Lower doses (≤15 g/d) may transiently increase propionate via enhanced carbohydrate fermentation, while higher doses (30 g/d) suppress total VFA due to shifts in microbial cross-feeding (e.g., reduced Bacteroidetes activity) . Meta-analyses should stratify studies by dosage, diet composition (e.g., forage-to-concentrate ratio), and sampling timepoints to resolve contradictions.

Q. How does the (R)-enantiomer of Calcium bis(2-hydroxy-4-(methylthio)butyrate) compare to racemic forms in methionine bioavailability studies?

Methodological Answer: The (R)-enantiomer exhibits higher hepatic conversion efficiency to L-methionine due to stereospecific transport by monocarboxylate transporters (MCTs). Comparative studies using stable isotope tracing (e.g., ¹³C-labeled HMBi) in hepatocyte cultures show 20–30% greater methionine incorporation from the (R)-form versus racemic mixtures. Chiral LC-MS is critical for quantifying enantiomer-specific pharmacokinetics .

Q. What experimental frameworks are optimal for studying dose-response relationships of HMBi in ruminant nutrition?

Methodological Answer: Use nonlinear mixed-effects modeling (NLME) to analyze dose-response curves for parameters like average daily gain (ADG) and nitrogen utilization efficiency. A 120-day randomized controlled trial with ≥3 dose levels (e.g., 0, 15, 30 g/d) and frequent sampling (e.g., days 0, 28, 56, 120) captures temporal dynamics. Include covariates like basal diet composition and animal age to control confounding variables .

属性

IUPAC Name |

calcium;(2R)-2-hydroxy-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H10O3S.Ca/c2*1-9-3-2-4(6)5(7)8;/h2*4,6H,2-3H2,1H3,(H,7,8);/q;;+2/p-2/t2*4-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRVDWASZFDIEH-KDAOEQPASA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)[O-])O.CSCCC(C(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@H](C(=O)[O-])O.CSCC[C@H](C(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18CaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71597-86-9 | |

| Record name | Desmeninol calcium, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071597869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium bis[(R)-2-hydroxy-4-(methylthio)butyrate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMENINOL CALCIUM, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CE80K6KLC5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。